Cas no 93570-98-0 (2-Methylcyclohexyl 4-methylbenzene-1-sulfonate)

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate is a specialized organic sulfonate ester with applications in synthetic chemistry and industrial processes. Its structure, featuring a methyl-substituted cyclohexyl group and a toluenesulfonate moiety, offers stability and reactivity, making it useful as an intermediate in organic synthesis. The compound’s steric and electronic properties can influence reaction pathways, particularly in nucleophilic substitution or elimination reactions. Its well-defined molecular architecture ensures consistent performance in controlled environments. The product is typically handled under standard laboratory conditions, with attention to appropriate safety measures due to its potential irritant properties. Its purity and structural specificity make it valuable for research and fine chemical applications.
2-Methylcyclohexyl 4-methylbenzene-1-sulfonate structure
93570-98-0 structure
商品名:2-Methylcyclohexyl 4-methylbenzene-1-sulfonate
CAS番号:93570-98-0
MF:C14H20O3S
メガワット:268.371803283691
CID:6400165
PubChem ID:12955878

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • EN300-7129659
    • 93570-98-0
    • SCHEMBL13967490
    • 2-methylcyclohexyl 4-methylbenzene-1-sulfonate
    • 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C14H20O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h7-10,12,14H,3-6H2,1-2H3
    • InChIKey: UGAMGGPTPKWQKI-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCCCC1C

計算された属性

  • せいみつぶんしりょう: 268.11331567g/mol
  • どういたいしつりょう: 268.11331567g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 51.8Ų

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7129659-2.5g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
2.5g
$754.0 2023-07-06
Enamine
EN300-7129659-10.0g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
10.0g
$1654.0 2023-07-06
Enamine
EN300-7129659-0.5g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
0.5g
$370.0 2023-07-06
Enamine
EN300-7129659-0.05g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
0.05g
$323.0 2023-07-06
Enamine
EN300-7129659-5.0g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
5.0g
$1115.0 2023-07-06
Enamine
EN300-7129659-0.1g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
0.1g
$339.0 2023-07-06
Enamine
EN300-7129659-1.0g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
1.0g
$385.0 2023-07-06
Enamine
EN300-7129659-0.25g
2-methylcyclohexyl 4-methylbenzene-1-sulfonate
93570-98-0
0.25g
$354.0 2023-07-06

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate 関連文献

2-Methylcyclohexyl 4-methylbenzene-1-sulfonateに関する追加情報

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview

2-Methylcyclohexyl 4-methylbenzene-1-sulfonate, identified by the CAS number 93570-98-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. The name itself is a combination of two key components: the 2-methylcyclohexyl group and the 4-methylbenzene-1-sulfonate moiety, which together contribute to its distinctive chemical behavior.

The molecular structure of 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate is characterized by a cyclohexane ring substituted with a methyl group at the second position. This cyclohexyl group is connected to a benzene ring that carries a sulfonate group at the para position (position 4) and an additional methyl substituent. The sulfonate group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, making it highly reactive in certain chemical transformations.

Recent studies have highlighted the importance of such sulfonate esters in various chemical reactions. For instance, researchers have explored their role as leaving groups in nucleophilic substitution reactions, where their stability and reactivity make them ideal candidates for synthesizing other complex molecules. The presence of the methyl groups on both the cyclohexane and benzene rings further modulates the steric and electronic properties of the compound, making it versatile for different synthetic pathways.

In terms of physical properties, 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate exhibits a melting point that is typical for such organic compounds, reflecting its molecular weight and structural complexity. Its solubility in common organic solvents has been studied extensively, with findings indicating moderate solubility in polar aprotic solvents due to the sulfonate group's polar nature. These properties make it suitable for use in solution-phase reactions commonly employed in organic synthesis.

The synthesis of this compound typically involves multi-step processes that include Friedel-Crafts alkylation or acylation followed by sulfonation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents. These developments underscore the growing emphasis on sustainable chemistry practices in modern research.

The applications of 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate span across several domains. In pharmaceutical chemistry, its structure serves as a valuable intermediate for synthesizing bioactive compounds with potential therapeutic applications. Additionally, its role as a precursor in polymer chemistry has been explored, particularly in the development of novel materials with tailored mechanical and thermal properties.

In conclusion, 2-Methylcyclohexyl 4-methylbenzene-1-sulfonate, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. As new methodologies emerge and applications expand, this compound stands as a testament to the ongoing innovation within the field of organic chemistry.

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